molecular formula C5H12N2O4 B1266431 Propylhydrazine oxalate CAS No. 6340-91-6

Propylhydrazine oxalate

Cat. No. B1266431
CAS RN: 6340-91-6
M. Wt: 164.16 g/mol
InChI Key: ATXLENZWWDUZLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazine derivatives often involves reactions with carbonyl compounds or through oxidative coupling methods. For example, palladium-catalyzed oxidative nonclassical Heck reactions have been employed to produce β-arylated carbonyl compounds using arylhydrazines, demonstrating a method that could potentially be adapted for synthesizing propylhydrazine derivatives (Xiaoshuo Wang et al., 2022).

Molecular Structure Analysis

Dihydrazinium oxalate , a compound formed from the reaction of hydrazine hydrate with oxalic acid, showcases the potential molecular structure elements that propylhydrazine oxalate might exhibit. The crystal structure analysis revealed a planar oxalate ion and an intricate hydrogen bonding network, suggesting a similar structural framework could be present in propylhydrazine oxalate (R. Selvakumar et al., 2014).

Chemical Reactions and Properties

Hydrazine derivatives, including arylhydrazines, participate in various carbon-carbon and carbon-heteroatom cross-coupling reactions. These reactions are crucial for synthesizing biologically active molecules, indicating the reactivity and potential utility of hydrazine derivatives in chemical synthesis (A. Hosseinian et al., 2018).

Physical Properties Analysis

The synthesis of unsymmetrical dimethylhydrazine oxalate from liquid rocket propellant highlights the physical properties of a hydrazine oxalate derivative, including good thermal stability and a specific melting point, which could be relevant for predicting the properties of propylhydrazine oxalate (Xiaogang Mu et al., 2018).

Chemical Properties Analysis

The interaction of hydrazine derivatives with oxalic acid and other carbonyl compounds suggests a wide range of chemical behaviors, such as the ability to form molecular salts and engage in complex hydrogen bonding. These interactions underline the versatility and reactivity of hydrazine derivatives in forming stable compounds with oxalate ions (R. Selvakumar et al., 2014).

Scientific Research Applications

Tumorigenicity Studies

  • Tumor Induction in Mice : Propylhydrazine oxalate has been studied for its tumorigenic potential. Research on n-butyl- and n-propylhydrazine hydrochlorides, compounds similar to propylhydrazine oxalate, demonstrated their ability to induce lung tumors in mice. These findings are significant given the widespread use of substituted hydrazines in various environmental settings (Nagel, Shimizu, & Tóth, 1975).

  • Investigating Chemical Structures and Tumor Relationships : Further studies on different hydrazine derivatives, including propylhydrazine, have been conducted to understand their structure-activity relationship in tumorigenesis. Such research helps in deciphering the mechanisms of action of these chemicals and their potential impact on health (Tóth, Nagel, & Patil, 1980).

Oxidative Stress and Toxicity Studies

  • Erythrocyte Oxidative Stress : Studies involving phenylhydrazine, a compound related to propylhydrazine oxalate, have explored its effects on oxidative stress in erythrocytes. This research provides insights into the red cell aging mechanisms and how these compounds can induce oxidative damage (Shahal et al., 1991).

  • Toxicity in Liver Cells : The cellular toxicity of hydrazine derivatives has been evaluated in studies involving primary rat hepatocytes. Such research is crucial for understanding the acute toxicity mechanisms of these compounds, particularly in relation to oxidative stress and cellular damage (Hussain & Frazier, 2002).

Chemical Synthesis and Environmental Applications

  • Synthesis from Rocket Propellant : Propylhydrazine oxalate and related compounds have been synthesized from rejected liquid rocket propellant, demonstrating an innovative approach to recycling and repurposing hazardous materials. This method not only presents a viable solution for waste management but also indicates the potential commercial value of these synthesized products (Mu, Yang, & Zhang, 2018).

  • Degradation of Environmental Contaminants : Research on the degradation of herbicides like propazine, which structurally resemble propylhydrazine oxalate, highlights the potential of using sulfate radicals for environmental cleanup. This process is important for reducing contamination in agricultural settings and ensuring food safety (Lutze et al., 2015).

Safety And Hazards

Propylhydrazine oxalate is classified as having acute toxicity, both oral (Category 4, H302) and dermal (Category 4, H312). It is harmful if swallowed or in contact with skin .

Future Directions

While specific future directions for Propylhydrazine oxalate are not mentioned in the search results, there are ongoing developments in the understanding and treatment of conditions related to oxalate, a component of Propylhydrazine oxalate . These include new therapies based on RNA interference and further clinical trials for promising therapeutics .

properties

IUPAC Name

oxalic acid;propylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.C2H2O4/c1-2-3-5-4;3-1(4)2(5)6/h5H,2-4H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXLENZWWDUZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212817
Record name Hydrazine, propyl-, ethanedioate (1:1) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propylhydrazine oxalate

CAS RN

56884-75-4, 6340-91-6
Record name Hydrazine, propyl-, ethanedioate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56884-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, propyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6340-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, propyl-, oxalate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylhydrazine oxalate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50979
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrazine, propyl-, ethanedioate (1:1) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
G GEVER, K HAYES - The Journal of Organic Chemistry, 1949 - ACS Publications
diethylurea with zinc and acetic acid. Zerner (5) obtained some ethylhydrazine by the reaction of ethylmagnesium iodide with diazoacetic acid and hydrolyzing with dilute sulfuric acid. …
Number of citations: 53 pubs.acs.org
M Hirohisa Jr, O Endo, H Matsushita… - Mutation Research …, 1993 - Elsevier
… Ethylhydrazine oxalate, propylhydrazine oxalate, and butylhydrazine oxalate were purchased from Fluka Chemie AG. All 12 alkylhydrazine oxalates used in the experiment were …
Number of citations: 19 www.sciencedirect.com
TC Bruice, A Donzel, RW Huffman… - Journal of the American …, 1967 - ACS Publications
… «-Propylhydrazine dihydrochloride was prepared from «-propylhydrazine oxalate (K and K) by extraction of an alkaline solution of the oxalate with chloroform and precipitation of the …
Number of citations: 168 pubs.acs.org
D Nagel, H Shimizu, B Toth - European Journal of Cancer (1965), 1975 - Elsevier
Solutions of 0·0125% n-butylhydrazine hydrochloride (BH) and 0·025% n-propylhydrazine hydrochloride (PH) were given separately and continuously in the drinking water of 6-week-…
Number of citations: 13 www.sciencedirect.com
RA Prough, JA Wittkop, DJ Reed - Archives of Biochemistry and Biophysics, 1969 - Elsevier
In vitro experiments have indicated the presence of a microsomal enzyme system in rat liver which is capable of converting various simple monoalkylhydrazines to their parent …
Number of citations: 47 www.sciencedirect.com
C Gerez, M Fontecave - Biochemistry, 1992 - ACS Publications
… Ethylhydrazine oxalate, propylhydrazine oxalate, iert-butylhydrazine hydrochloride, phenylhydrazine hydrochloride, benzylhydrazine oxalate, iV-ferf-butylhydroxylamine hydrochloride, …
Number of citations: 61 pubs.acs.org
S Ukawa-Ishikawa, A Sawada, K Kasuya… - … /Genetic Toxicology and …, 1998 - Elsevier
… Ethylhydrazine oxalate, propylhydrazine oxalate and butylhydrazine oxalate were purchased from Fluka Chemie (Buchs, Switzerland). N-Nitroso-N-methyl-p-toluenesulfonamide and N-…
Number of citations: 11 www.sciencedirect.com
AL Green - Biochemical Pharmacology, 1964 - Elsevier
A comparative study has been made of the inhibition of monoamineoxidase by hydrazine derivatives and of their cupric-ion catalysed decomposition. Both processes require oxygen …
Number of citations: 30 www.sciencedirect.com
JM Erikson, RA Prough - Journal of Biochemical Toxicology, 1986 - Wiley Online Library
… Ethyl- and n-propylhydrazine oxalate were purchased from K & K Rare and Fine Chemical Co (Plainview, NY), and 1,l-dimethylhydrazine, 1,2-dimethylhydrazine sulfate, iproniazid, and …
Number of citations: 16 onlinelibrary.wiley.com
RA Prough - 1969 - ir.library.oregonstate.edu
… specially synthesized ethyl- and n-propylhydrazine oxalate, EH and PH respectively, and n-butylhydrazine oxalate (BH) was obtained from California Biochemicals, Co. , Los Angeles, …
Number of citations: 3 ir.library.oregonstate.edu

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